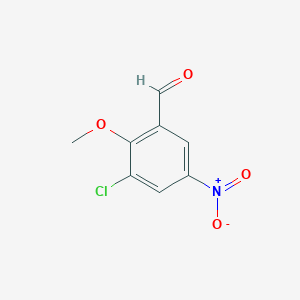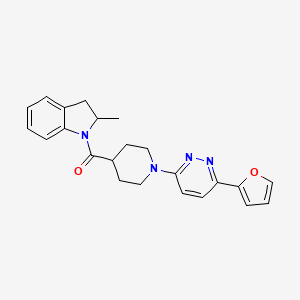
(1-(6-(Furan-2-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-(6-(Furan-2-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone is a novel chemical entity that has been gaining attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
Antitumor Activity
The synthesis of (E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones, directly linked to pyrazole, pyrazoline, pyrazolidine counterparts, or substituted thio and hydrazono functionalities, has been explored . Among these compounds, the pyrazole derivative 5c exhibited remarkable in vitro antitumor activity. It selectively inhibited leukemia subpanel tumor cell lines, with GI50 values ranging from 2.01 to 3.03 μM. Notably, it outperformed 5-fluorouracil (5-FU) against several tumor cell lines, making it a promising lead for designing broad-spectrum antitumor agents.
Anti-HIV Potential
Indole derivatives, such as the one , have been investigated for their antiviral properties. While specific studies on this compound are scarce, related indole derivatives have shown promise as anti-HIV agents . Further research could explore its potential in inhibiting HIV replication.
Antifungal Activity
Compounds containing furan moieties have demonstrated antifungal properties. Although direct evidence for our compound is limited, it’s worth investigating its effects against yeast-like fungi, such as Candida albicans .
Antibacterial Agents
While not directly studied for antibacterial activity, the structural features of this compound warrant exploration. Similar furan-containing analogs have been synthesized and evaluated for antibacterial effects . Investigating its potential against bacterial pathogens could yield valuable insights.
Neuroprotective Applications
Given the presence of both indole and furan moieties, this compound could potentially impact neuronal health. Investigating its neuroprotective effects, perhaps through in vitro or animal models, would be intriguing.
Ashour, H. M., El-Wakil, M. H., Khalil, M. A., Ismail, K. A., & Labouta, I. M. (2013). Synthesis of some (E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones and their biological evaluation as antitumor agents. Medicinal Chemistry Research, 22(8), 1909–1924. Link Kasralikar, G. S., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1–7. Link Molecules. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)prop-2-en-1-ones and Their Antifungal Activity. MDPI, 27(14), 4612. Link Hassan, M. A., et al. (2020). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan and Pyrazole Derivatives. IntechOpen. Link
Mechanism of Action
properties
IUPAC Name |
[1-[6-(furan-2-yl)pyridazin-3-yl]piperidin-4-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-16-15-18-5-2-3-6-20(18)27(16)23(28)17-10-12-26(13-11-17)22-9-8-19(24-25-22)21-7-4-14-29-21/h2-9,14,16-17H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFSNOYOSZJZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(Furan-2-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


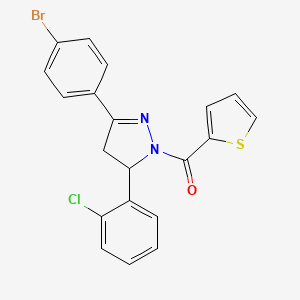
![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B3012833.png)

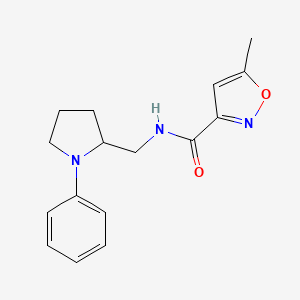



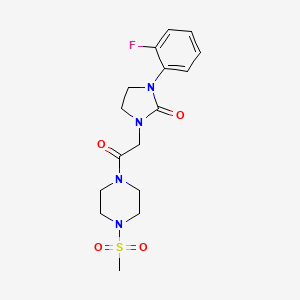
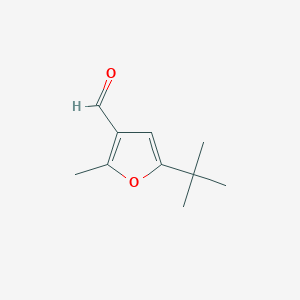

![[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol](/img/structure/B3012846.png)
![Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B3012849.png)
